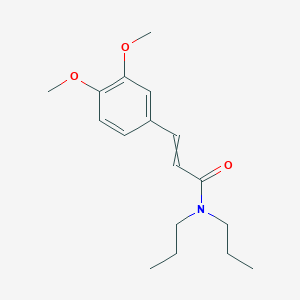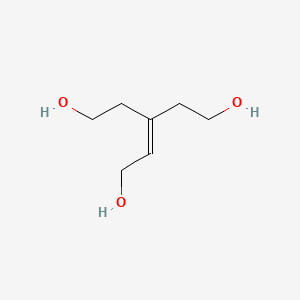
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol is a chemical compound with the molecular formula C7H14O3 It is characterized by the presence of a hydroxyethyl group attached to a pentene backbone, which includes two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol can be achieved through several methods. One common approach involves the reaction of 2-hydroxyethyl magnesium bromide with pent-2-ene-1,5-dione under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(2-hydroxyethyl)pent-2-ene-1,5-dione. This process uses a metal catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(2-Hydroxyethyl)pent-2-ene-1,5-dione or 3-(2-Hydroxyethyl)pent-2-ene-1,5-dioic acid.
Reduction: 3-(2-Hydroxyethyl)pentane-1,5-diol.
Substitution: 3-(2-Alkoxyethyl)pent-2-ene-1,5-diol or 3-(2-Acyl)pent-2-ene-1,5-diol.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidation-reduction reactions and substitution processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyethyl)pentane-1,5-diol: Lacks the double bond present in 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol.
3-(2-Methoxyethyl)pent-2-ene-1,5-diol: Contains a methoxy group instead of a hydroxy group.
3-(2-Hydroxyethyl)hex-2-ene-1,5-diol: Has an additional carbon in the backbone.
Propiedades
Número CAS |
184869-56-5 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)pent-2-ene-1,5-diol |
InChI |
InChI=1S/C7H14O3/c8-4-1-7(2-5-9)3-6-10/h1,8-10H,2-6H2 |
Clave InChI |
CRVCXMNPEXSEJL-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(=CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
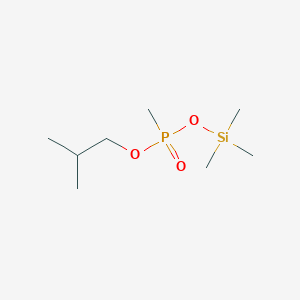


![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
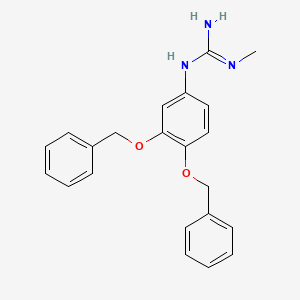
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
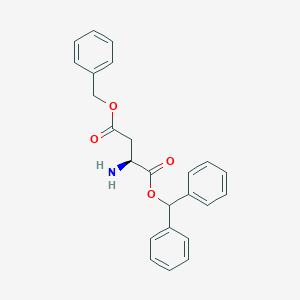
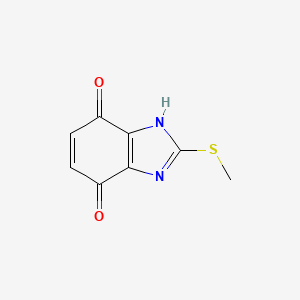

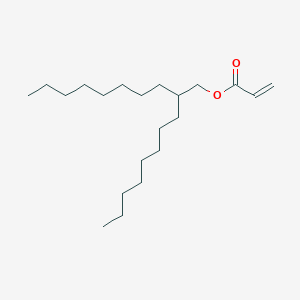
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
